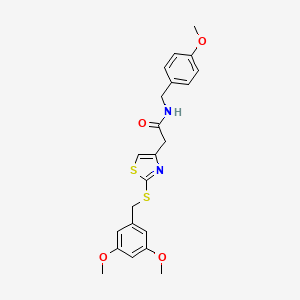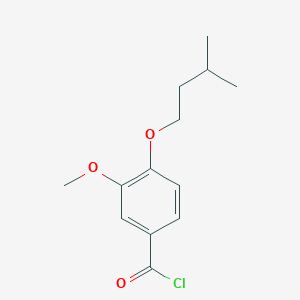
3-Methoxy-4-(3-methylbutoxy)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-4-(3-methylbutoxy)benzoyl chloride is an organic compound characterized by a benzene ring substituted with a methoxy group and a 3-methylbutoxy group, and a carbonyl chloride functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methoxy-4-(3-methylbutoxy)benzoic acid.
Reaction Conditions: The carboxylic acid group is converted to a benzoyl chloride group using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) in the presence of a suitable solvent such as dichloromethane (DCM).
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and minimize by-products. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions are less common but can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The benzoyl chloride group can participate in nucleophilic substitution reactions with various nucleophiles, such as alcohols, amines, and water.
Common Reagents and Conditions: Reagents like pyridine, triethylamine, and dimethylformamide (DMF) are often used to facilitate these reactions.
Major Products Formed: Products include esters, amides, and hydrolyzed products depending on the nucleophile used.
作用機序
Target of Action
Similar compounds like benzoyl chlorides are known to react with carboxylic acids, alcohols, and amines .
Mode of Action
3-Methoxy-4-(3-methylbutoxy)benzoyl chloride, like other benzoyl chlorides, is likely to undergo nucleophilic addition-elimination reactions . It can react with nucleophiles such as carboxylic acids, alcohols, and amines to form respective carboxylic anhydrides, esters, and amides .
Biochemical Pathways
It’s known that benzyl chlorides can participate in organozinc-mediated, palladium-catalyzed cross-coupling reactions . This suggests that this compound could potentially be involved in similar reactions, leading to the formation of complex organic compounds.
Result of Action
Given its potential to participate in cross-coupling reactions , it could contribute to the synthesis of complex organic compounds.
科学的研究の応用
3-Methoxy-4-(3-methylbutoxy)benzoyl chloride is utilized in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biological molecules or as a probe in biochemical assays.
Medicine: It may be employed in the development of pharmaceuticals, particularly in the design of new drugs.
Industry: Its applications include the production of polymers, coatings, and other materials requiring specific chemical functionalities.
類似化合物との比較
3-Methoxy-4-(3-methylbutoxy)benzaldehyde: This compound differs by having an aldehyde group instead of a benzoyl chloride group.
3-Methoxy-4-(3-methylbutoxy)benzoic acid: This compound has a carboxylic acid group instead of a benzoyl chloride group.
3-Methoxy-4-(3-methylbutoxy)benzohydrazide: This compound has a hydrazide group instead of a benzoyl chloride group.
Uniqueness: The presence of the benzoyl chloride group in 3-Methoxy-4-(3-methylbutoxy)benzoyl chloride makes it more reactive compared to its counterparts, allowing it to participate in a wider range of chemical reactions.
特性
IUPAC Name |
3-methoxy-4-(3-methylbutoxy)benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3/c1-9(2)6-7-17-11-5-4-10(13(14)15)8-12(11)16-3/h4-5,8-9H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSNAIAZQMADBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C(=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene](/img/structure/B2985622.png)

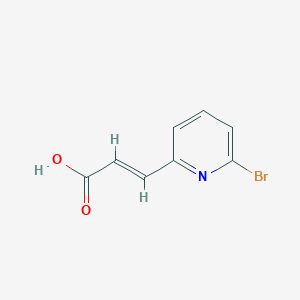
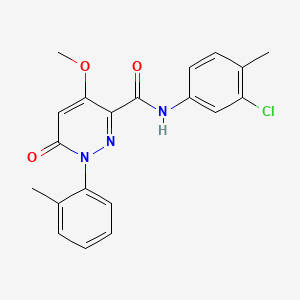
![Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2985629.png)

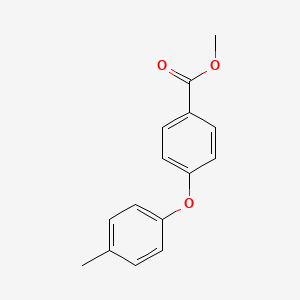
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2985634.png)
![(3E)-3-{1-[(2-phenoxyphenyl)amino]ethylidene}oxolan-2-one](/img/structure/B2985636.png)
![3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2985637.png)

